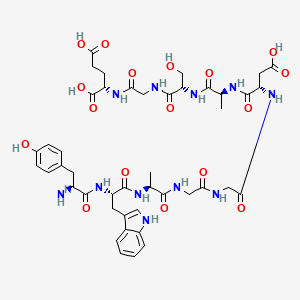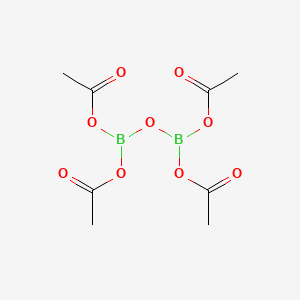
Tetraacetyl diborate
Vue d'ensemble
Description
Tetraacetyl diborate is an organoboron compound with the molecular formula C8H12B2O9. It is also known by its IUPAC name, [acetyloxy(diacetyloxyboranyloxy)boranyl] acetate. This compound is characterized by its colorless needle-like crystals and has a melting point of 147°C. This compound is soluble in most organic solvents and is not flammable .
Méthodes De Préparation
Tetraacetyl diborate was discovered accidentally in the 1950s during an attempt to synthesize boron triacetate. The compound is prepared by reacting boric acid with acetic anhydride at around 75°C under a nitrogen atmosphere. This reaction produces this compound and acetic acid as by-products . The reaction can be represented as follows:
2H3BO3+5(CH3CO)2O→(CH3COO)2BOB(CH3COO)2+6CH3COOH
Analyse Des Réactions Chimiques
Tetraacetyl diborate undergoes various chemical reactions, including substitution reactions. For instance, it reacts with methanol to form water and diacetyl methoxyboron . The reaction can be represented as:
(CH3COO)2BOB(CH3COO)2+CH3OH→(CH3COO)2BOMe+H2O
Applications De Recherche Scientifique
Tetraacetyl diborate has several applications in scientific research. It is used as a reagent in organic synthesis, particularly in the acetylation of alcohols and amines. The compound’s ability to introduce acetyl groups makes it valuable in the preparation of various organic compounds. Additionally, this compound is used in the study of boron chemistry and the development of new boron-containing materials .
Mécanisme D'action
The mechanism of action of tetraacetyl diborate involves its ability to act as an acetylating agent. The compound can transfer acetyl groups to other molecules, facilitating the formation of acetylated products. This process is crucial in organic synthesis, where acetylation is a common modification used to protect functional groups or introduce new functionalities .
Comparaison Avec Des Composés Similaires
Tetraacetyl diborate is unique compared to other boron-containing compounds due to its specific structure and reactivity. Similar compounds include boron triacetate and other borate esters. this compound’s ability to form stable acetylated products and its specific reaction conditions make it distinct .
Propriétés
IUPAC Name |
[acetyloxy(diacetyloxyboranyloxy)boranyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12B2O9/c1-5(11)15-9(16-6(2)12)19-10(17-7(3)13)18-8(4)14/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJHYNIVOZEJTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OB(OC(=O)C)OC(=O)C)(OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12B2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416100 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5187-37-1 | |
| Record name | Tetraacetyl diborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetraacetyl diborate act as a Lewis acid catalyst, and what advantages does it offer in organic synthesis?
A2: this compound functions as a Lewis acid catalyst due to the electron-deficient boron atoms within its structure []. It effectively catalyzes cycloaddition reactions involving unesterified acrylic acids, even under solvent-free conditions []. This is significant because it avoids the potential hazards of competing polymerization reactions that can occur with traditional Lewis acid catalysts in the presence of acrylic acids [].
Q2: Are there any specific examples of reactions where this compound has shown improved outcomes?
A3: While the provided research papers focus on the general catalytic properties of this compound, they highlight its effectiveness in promoting cycloaddition reactions with unesterified acrylic acids []. The ability to perform these reactions without solvent and with reduced polymerization risks makes this compound a potentially valuable tool in organic synthesis.
Q3: Beyond its use as a catalyst, has this compound been explored for other applications?
A4: Research on this compound has also delved into its complexation behavior. For instance, it forms a complex with sodium acetate in acetonitrile solution, resulting in the formation of the [(CH3COO)5B2O]- anion []. This finding suggests potential applications of this compound in coordination chemistry and material science.
Q4: What analytical techniques are commonly employed to characterize and study this compound?
A5: Infrared (IR) spectroscopy plays a crucial role in confirming the structure of this compound and its complexes. For example, the presence of the cyclic [(CH3COO)5B2O]- anion in the complex formed with sodium acetate is confirmed through IR spectral analysis []. This highlights the importance of spectroscopic methods in understanding the structure and properties of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl-[3-[2-(3-trimethylsilyl-3H-inden-1-yl)ethyl]-1H-inden-1-yl]silane](/img/structure/B1623462.png)



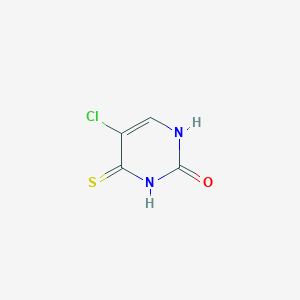
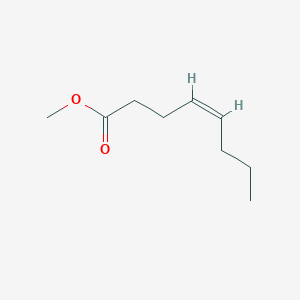

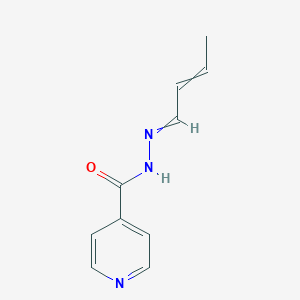

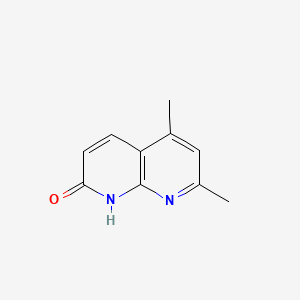
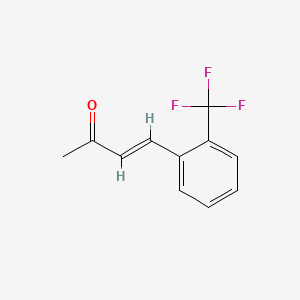
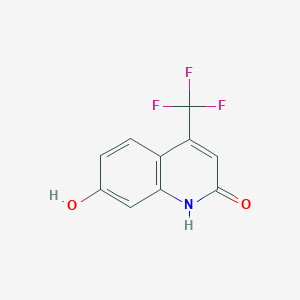
![(7-hydroxy-4-oxochromen-3-yl) (2S,3S,4S,5R,6R)-5-(3,4-dihydroxyphenyl)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylate](/img/structure/B1623484.png)
